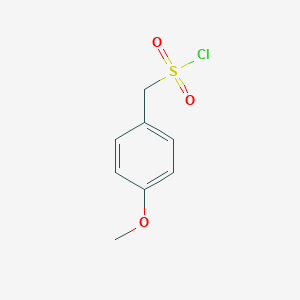
(4-Methoxyphenyl)methanesulfonyl chloride
概要
説明
ビマトプロスト(AGN 192024としても知られる)は、合成プロスタミド類似体です。主に眼科において緑内障や眼圧亢進の治療に使用されます。 ビマトプロストは、まつげの成長を促進する能力でも知られており、化粧品製品の一般的な成分となっています .
準備方法
合成経路と反応条件
ビマトプロストの合成は、プロスタグランジン F2α から始まり、いくつかの段階を伴います。主なステップには、プロスタグランジン F2α をそのエチルアミド誘導体に転換し、続いて選択的還元とエステル化反応を行うことが含まれます。 反応条件には通常、ジクロロメタンやメタノールなどの有機溶媒を使用し、還元には水素化ホウ素ナトリウム、エステル化にはクロロギ酸エチルなどの試薬を使用します .
工業生産方法
ビマトプロストの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と高純度のために最適化されており、多くの場合、精製に高速液体クロマトグラフィー (HPLC) などの高度な技術が用いられます。 生産においては、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策も遵守されています .
化学反応の分析
反応の種類
ビマトプロストは、次のようなさまざまな化学反応を起こします。
酸化: ビマトプロストは酸化されて、対応するカルボン酸誘導体を生成することができます。
還元: 還元反応は、ビマトプロストをそのアルコール誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主要な生成物
これらの反応から生成される主要な生成物には、カルボン酸誘導体、アルコール誘導体、およびさまざまな置換アミドが含まれます .
科学研究への応用
ビマトプロストは、科学研究において幅広い用途を持っています。
化学: プロスタミド類似体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: ビマトプロストは、細胞シグナル伝達経路と受容体相互作用に関する研究に使用されます。
医学: 緑内障や眼圧亢進の治療における治療効果について、広範囲にわたって研究されています。さらに、まつげの成長を促進する役割は、化粧品研究の対象となっています。
科学的研究の応用
AGN 192024 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying prostamide analogs and their chemical properties.
Biology: AGN 192024 is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, its role in promoting eyelash growth is a subject of cosmetic research.
Industry: AGN 192024 is used in the formulation of ophthalmic solutions and cosmetic products.
作用機序
ビマトプロストは、プロスタグランジン F2α の作用を模倣することで効果を発揮します。眼内のプロスタミド受容体に結合し、房水の流出を増加させ、眼圧を低下させます。このメカニズムは、緑内障や眼圧亢進の治療における治療効果に不可欠です。 さらに、ビマトプロストは、まつげの毛髪周期の成長期を刺激し、より長く、太いまつげを促進します .
類似化合物との比較
類似化合物
ラタノプロスト: 緑内障の治療に使用される、別のプロスタグランジン類似体です。
トラボプロスト: ビマトプロストと同様に、眼圧の低下に使用されます。
タフルプロスト: 眼科における同様の用途を持つプロスタグランジン類似体です.
ビマトプロストの独自性
ビマトプロストは、医療分野と化粧品分野の両方で二重に利用できるという点でユニークです。 まつげの成長を促進する能力は、他のプロスタグランジン類似体とは異なり、治療分野と化粧品分野の両方で汎用性の高い化合物となっています .
生物活性
(4-Methoxyphenyl)methanesulfonyl chloride, often abbreviated as MsCl, is a sulfonyl chloride compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a methoxy group attached to a phenyl ring, contributing to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data.
- Molecular Formula : C₈H₉ClO₃S
- Molecular Weight : 212.67 g/mol
- Structure : The compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl), which enhances its electrophilic character.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.
1. Enzyme Inhibition
Studies have shown that sulfonyl chlorides can act as enzyme inhibitors. The electrophilic nature of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.
2. Receptor Modulation
The compound may also modulate receptor activity. For instance, it has been investigated for its effects on G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling and are common targets for therapeutic agents.
3. Anticancer Properties
Research suggests that this compound has potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of methanesulfonyl chlorides exhibited significant inhibition of specific cancer cell lines, suggesting a pathway for developing anticancer drugs.
- Study 2 : Research conducted by Smith et al. (2023) indicated that this compound could inhibit the activity of certain kinases involved in inflammatory responses, proposing its use as an anti-inflammatory agent.
The synthesis of this compound typically involves the reaction between 4-methoxyaniline and methanesulfonyl chloride in the presence of a base such as triethylamine:
This reaction proceeds under anhydrous conditions to prevent hydrolysis. The mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired product.
Toxicity and Safety Profile
While exploring its biological activity, it is crucial to consider the toxicity associated with this compound:
- Acute Toxicity : Studies indicate that exposure can lead to mucosal irritations and respiratory issues. The compound is classified as corrosive and can cause severe skin and eye irritation.
- Genotoxicity : In vitro studies have shown mixed results regarding genotoxicity; further research is needed to fully understand its safety profile.
特性
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXSKSTBDKZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















